![molecular formula C26H19FN4O3 B298594 5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B298594.png)
5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
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Overview
Description
5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression, respectively. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can induce apoptosis in cancer cells by activating the caspase pathway. It has also been reported to exhibit anti-inflammatory and antioxidant activities. In addition, this compound has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potential as a fluorescent probe for detecting metal ions in biological systems. This compound is also relatively easy to synthesize using the reported methods. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to further investigate its potential as a fluorescent probe for detecting metal ions in biological systems. Another direction is to study its potential use as an anticancer agent and to further elucidate its mechanism of action. Additionally, more studies are needed to assess its potential toxicity and safety for use in humans.
Synthesis Methods
The synthesis of 5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported in various literature sources. One of the commonly used methods involves the reaction of 2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrole-3-carbaldehyde with 2-fluorobenzoyl isocyanide in the presence of a base. The resulting product is then treated with acetic anhydride to obtain the desired compound.
Scientific Research Applications
The potential applications of 5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in scientific research are vast. This compound has been reported to exhibit various biological activities, such as anticancer, antiviral, and antimicrobial activities. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
properties
Product Name |
5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione |
---|---|
Molecular Formula |
C26H19FN4O3 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(5E)-5-[(2,5-dimethyl-1-quinolin-6-ylpyrrol-3-yl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C26H19FN4O3/c1-15-12-18(16(2)30(15)19-9-10-22-17(13-19)6-5-11-28-22)14-20-24(32)29-26(34)31(25(20)33)23-8-4-3-7-21(23)27/h3-14H,1-2H3,(H,29,32,34)/b20-14+ |
InChI Key |
ANGXLEYHBZBVRU-XSFVSMFZSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC3=C(C=C2)N=CC=C3)C)/C=C/4\C(=O)NC(=O)N(C4=O)C5=CC=CC=C5F |
SMILES |
CC1=CC(=C(N1C2=CC3=C(C=C2)N=CC=C3)C)C=C4C(=O)NC(=O)N(C4=O)C5=CC=CC=C5F |
Canonical SMILES |
CC1=CC(=C(N1C2=CC3=C(C=C2)N=CC=C3)C)C=C4C(=O)NC(=O)N(C4=O)C5=CC=CC=C5F |
Origin of Product |
United States |
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